3-[3-(methoxymethoxy)-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
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Description
3-[3-(methoxymethoxy)-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H10F3N3O2 and its molecular weight is 273.21 g/mol. The purity is usually 95%.
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Biological Activity
3-[3-(methoxymethoxy)-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a novel compound belonging to the triazole class, known for its diverse biological activities. The structural modifications in this compound, particularly the presence of a trifluoromethyl group and a methoxymethoxy substituent, enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C11H10F3N3O2
- Molecular Weight : 273.21 g/mol
- Structural Features : The compound features a five-membered triazole ring with a trifluoromethyl group and a methoxymethoxy group, which contribute to its unique chemical properties and biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The synthesized derivatives of 1,2,4-triazoles have shown activity against several bacterial strains:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 31.25 - 62.5 | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans |
4-Amino-1H-1,2,4-triazole | 31.25 | Pseudomonas aeruginosa |
5-Fluoro-1H-1,2,4-triazole | 62.5 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) values suggest that the compound is effective against a range of pathogens, indicating its potential as an antimicrobial agent .
Anticancer Activity
Studies have also explored the anticancer properties of various triazole derivatives. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer)
- IC50 Values : The compound demonstrated varying levels of cytotoxicity against different cancer cell lines.
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
This compound | 13.004 | HepG2 |
Other Triazoles | Varies (up to 28.399) | Various |
The structure–activity relationship (SAR) studies indicate that the presence of electron-donating groups enhances the anti-proliferative activity of triazoles .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives:
- Antimicrobial Screening : A study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial activities. The most active compounds showed potent effects against Pseudomonas aeruginosa with MIC values as low as 31.25 μg/mL .
- Cytotoxicity Assays : Another investigation focused on the anticancer potential of triazoles against HepG2 cells. Compounds with specific substituents exhibited significant cytotoxic effects with IC50 values below 15 µg/mL .
Properties
Molecular Formula |
C11H10F3N3O2 |
---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
5-[3-(methoxymethoxy)-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H10F3N3O2/c1-18-6-19-9-3-7(10-15-5-16-17-10)2-8(4-9)11(12,13)14/h2-5H,6H2,1H3,(H,15,16,17) |
InChI Key |
SIPPGROJBCLCCJ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C(F)(F)F)C2=NC=NN2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.